Cas no 17362-16-2 (4-bromo-2,3,5,6-tetramethylphenol)

4-bromo-2,3,5,6-tetramethylphenol structure
17362-16-2 structure
Product Name:4-bromo-2,3,5,6-tetramethylphenol
CAS No:17362-16-2
MF:C10H13BrO
MW:229.113622426987
CID:881994
PubChem ID:278651
Update Time:2025-04-19

4-bromo-2,3,5,6-tetramethylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2,3,5,6-tetramethylphenol
    • 4-Brom-2,3,5,6-tetramethyl-phenol
    • 4-Brom-2.3.5.6-tetramethylphenol
    • 4-bromo-2,3,5,6-tetramethyl-phenol
    • 4-Brom-tetramethyl-phenol
    • 6-Brom-3-hydroxy-1.2.4.5-tetramethyl-benzol
    • AC1L5OJ4
    • AC1Q25FF
    • AG-J-03785
    • AR-1G1177
    • CTK4D4706
    • eso-Brom-durenol
    • NSC128392
    • Inchi: 1S/C10H13BrO/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H,1-4H3
    • InChI Key: IEDRBIMPVFYZOA-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C(C)=C(C(C)=C1C)O

Computed Properties

  • Exact Mass: 228.01499
  • Monoisotopic Mass: 228.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
  • LogP: 3.38830

4-bromo-2,3,5,6-tetramethylphenol Pricemore >>

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